N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine
Description
N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine is a tertiary amine featuring a cyclopropane ring substituted with a methyl group and a (2-bromo-3-fluorophenyl)methyl moiety. Its molecular formula is C₁₁H₁₃BrFN, with a molecular weight of 258.13 g/mol. The compound’s structure combines the steric effects of the cyclopropane ring with the electronic influence of bromine (Br) and fluorine (F) substituents on the aromatic ring. This combination may confer unique physicochemical properties, making it a candidate for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C11H13BrFN/c1-14(9-5-6-9)7-8-3-2-4-10(13)11(8)12/h2-4,9H,5-7H2,1H3 |
InChI Key |
JSIOAFUWUBTUPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)F)Br)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-3-fluorobenzyl chloride and N-methylcyclopropanamine.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo substituent.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo substituent is replaced by a different functional group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
- The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the bromo substituent can be replaced by an aryl or alkyl group, leading to the formation of a new carbon-carbon bond.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including its effects on various biological pathways and targets.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogues and Comparative Analysis
Substituent Variations on the Aromatic Ring
The position of halogen substituents on the aromatic ring significantly impacts electronic properties and steric interactions:
- N-[(3-Bromo-4-fluorophenyl)methyl]-N-methylamine (CAS 216873-74-4): Bromine and fluorine are positioned at 3-Br and 4-F, creating a para-substitution pattern.
- N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine (CAS 1251209-10-5):
Table 1: Halogen Substitution Patterns
| Compound | Aromatic Substituents | Molecular Weight (g/mol) | H-Bond Donors |
|---|---|---|---|
| Target Compound | 2-Br, 3-F | 258.13 | 0 |
| N-[(3-Bromo-4-fluorophenyl)methyl]-N-methylamine | 3-Br, 4-F | 246.12 | 1 |
| N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine | 4-Br, 3-F | 272.16 | 0 |
Variations in Amine Substituents
The nature of the amine substituents influences steric bulk and hydrogen-bonding capacity:
- N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-amine (CAS 1016717-82-0):
- N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine (CAS 1094883-18-7): Substitutes the benzene ring with a pyridine heterocycle.
Table 2: Amine Substituent Comparison
| Compound | Amine Substituents | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Cyclopropane, Methyl | 258.13 | ~2.8 |
| N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-amine | Propan-2-amine | 246.12 | ~3.1 |
| N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | Pyridine, Cyclopropane | 241.14 | ~2.5 |
Cycloalkane Ring Size
The size of the saturated ring (cyclopropane vs. cyclobutane/cyclopentane) affects conformational flexibility and synthetic accessibility:
- Cyclopropane : High ring strain increases reactivity, making it a strategic motif in drug design for rigidity. However, synthesis requires specialized methods (e.g., Simmons–Smith reaction) .
- Cyclobutane : Lower strain but bulkier, as seen in N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine (CAS 1251209-10-5). This may reduce metabolic instability in vivo .
Physicochemical and Electronic Properties
- Hydrogen-Bonding Capacity: The target compound’s tertiary amine lacks H-bond donors, limiting interactions with polar targets. In contrast, secondary amines (e.g., N-[(3-bromo-4-fluorophenyl)methyl]cyclopentanamine) retain one H-bond donor, enhancing solubility .
- Lipophilicity : Bromine and fluorine increase logP values, favoring membrane permeability. The target compound’s logP (~2.8) is comparable to analogues but lower than pyridine-containing derivatives (~2.5) due to the latter’s polarity .
Biological Activity
N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine is an organic compound notable for its unique chemical structure, which includes a cyclopropane ring and halogen substituents on a phenyl group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃BrFN
- Molecular Weight : 258.13 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CN(CC1=C(C(=CC=C1)F)Br)C2CC2
The compound features a cyclopropane derivative with a bromo and fluoro substituent on the phenyl ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, potentially modulating their activity. The exact mechanisms can vary depending on the specific biological context and require detailed biochemical studies to elucidate fully.
Pharmacological Applications
Research indicates that this compound may serve as a valuable building block in drug discovery, particularly in developing compounds targeting neurological pathways or other therapeutic areas. Its structural characteristics allow for modifications that could lead to derivatives with enhanced pharmacological profiles.
Case Studies
- Neuropharmacological Studies : In studies focusing on new psychoactive substances (NPS), compounds similar to this compound have been investigated for their effects on neurotransmitter systems. These studies suggest potential applications in treating mood disorders or neurodegenerative diseases .
- Enzyme Inhibition : Preliminary research has indicated that compounds with similar structures may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, such as poly (ADP-ribose) glycohydrolase (PARG). This suggests a potential role in cancer therapeutics or other conditions where enzyme modulation is beneficial .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-[(2-Bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine | C₁₁H₁₃BrFN | Potentially similar enzyme interactions |
| N-[(2-Chloro-3-fluorophenyl)methyl]-N-methylcyclopropanamine | C₁₁H₁₃ClFN | Different binding affinities due to chlorine substitution |
| N-[(2-Bromo-3-chlorophenyl)methyl]-N-methylcyclopropanamine | C₁₁H₁₃BrClN | Comparative studies needed for biological activity |
This table illustrates how variations in halogen substituents can impact the biological properties of related compounds, emphasizing the importance of structural nuances in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
